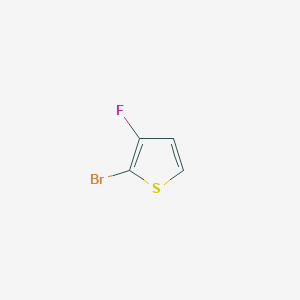

2-Bromo-3-fluorothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFS/c5-4-3(6)1-2-7-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGNDKAALPVWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32431-78-0 | |

| Record name | 2-bromo-3-fluorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 3 Fluorothiophene

Regioselective Halogenation Approaches for Fluorinated Thiophene (B33073) Systems

Direct Bromination Strategies for Fluorothiophene Precursors

The direct bromination of 3-fluorothiophene (B1278697) offers a straightforward route to 2-bromo-3-fluorothiophene. The fluorine atom at the 3-position directs the incoming bromine to the adjacent C2 and C5 positions. However, controlling the selectivity to favor the 2-position over the 5-position can be challenging and may lead to the formation of isomeric byproducts. niscpr.res.in

One common brominating agent for this transformation is N-bromosuccinimide (NBS). ossila.comresearchgate.net The reaction conditions, such as the solvent and temperature, play a critical role in achieving high regioselectivity. For instance, the use of fluorinated alcohols as solvents has been shown to enhance the regioselectivity of halogenation reactions on aromatic and heterocyclic systems. researchgate.net Research has demonstrated that the bromination of 3-fluorothiophene with NBS can yield 2-bromo-3-fluorothiophene, although the formation of 2,5-dibromo-3-fluorothiophene (B2502435) can also occur if an excess of the brominating agent is used. acs.org

Detailed studies on the bromination of substituted thiophenes have provided insights into the reactivity of the different positions on the thiophene ring. niscpr.res.in In the case of 3-substituted thiophenes, electrophilic substitution predominantly occurs at the 2-position, which is the most reactive site. researchgate.net

| Precursor | Brominating Agent | Key Conditions | Product | Notable Findings |

| 3-Fluorothiophene | N-Bromosuccinimide (NBS) | Fluorinated alcohol solvent | 2-Bromo-3-fluorothiophene | Enhanced regioselectivity in fluorinated solvents. |

| 3-Fluorothiophene | Bromine (Br₂) | Acetic acid | 2-Bromo-3-fluorothiophene | Potential for over-bromination to 2,5-dibromo-3-fluorothiophene. acs.org |

Targeted Fluorination of Bromothiophene Scaffolds

An alternative strategy involves the fluorination of a pre-existing bromothiophene. This approach can be advantageous when the starting brominated thiophene is more readily accessible than 3-fluorothiophene. However, the introduction of a fluorine atom onto an aromatic ring can be challenging due to the low nucleophilicity of the fluoride (B91410) ion and the potential for side reactions. researchgate.netresearchgate.net

Several methods have been explored for the fluorination of aryl halides. Palladium-catalyzed fluorination has emerged as a promising technique, although it often requires specialized ligands and conditions to achieve high yields and prevent the formation of regioisomers. mit.eduacs.orgresearchgate.net Computational studies have been employed to design ligands that can enhance the rate and selectivity of the fluorination of bromothiophenes. researchgate.netresearchgate.net

The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is another method that has been used to introduce fluorine into thiophene rings. researchgate.net However, this method can be limited by the stability of the diazonium intermediate. A reported synthesis of 3-fluorothiophene utilized a Schiemann reaction on 2-methoxycarbonyl-thiophene-3-diazonium tetrafluoroborate, achieving a 67% yield for the fluorination step. researchgate.net

| Precursor | Fluorinating Agent/Method | Key Conditions | Product | Notable Findings |

| 3-Bromothiophene (B43185) | Pd-catalyzed fluorination | Specialized phosphine (B1218219) ligands | 3-Fluorothiophene | Challenges include regioisomer formation and catalyst optimization. mit.eduacs.orgresearchgate.net |

| 2-Bromo-3-aminothiophene derivative | Balz-Schiemann Reaction | Diazotization followed by fluorination | 2-Bromo-3-fluorothiophene | A potential route, though stability of intermediates can be a concern. researchgate.net |

Transition-Metal-Catalyzed Cross-Coupling Reactions in 2-Bromo-3-fluorothiophene Synthesis

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they play a significant role in the synthesis and functionalization of 2-bromo-3-fluorothiophene. Palladium catalysts are most commonly employed for these transformations. numberanalytics.com

Palladium-Catalyzed Coupling Protocols

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are widely used to introduce aryl, heteroaryl, and other organic moieties onto the thiophene ring. These reactions typically involve the oxidative addition of the bromo-substituted thiophene to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product. wikipedia.org

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. nih.gov In the context of 2-bromo-3-fluorothiophene, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 2-position. The reaction typically employs a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or a boronate ester. d-nb.inforesearchgate.net

The choice of catalyst, ligand, and reaction conditions is crucial for the success of the Suzuki-Miyaura coupling. organic-chemistry.org For instance, the use of specific phosphine ligands can enhance the catalytic activity and prevent side reactions. nih.gov Microwave-assisted Suzuki-Miyaura reactions have also been shown to be efficient, often leading to shorter reaction times and higher yields. nih.govrsc.org

Research has demonstrated the successful Suzuki-Miyaura coupling of various bromothiophenes with arylboronic acids to synthesize a range of substituted thiophenes. d-nb.infomdpi.comnih.gov These methods can be applied to 2-bromo-3-fluorothiophene to generate novel compounds with potential applications in materials science and medicinal chemistry.

| Substrate | Coupling Partner | Catalyst System | Product | Notable Findings |

| 2-Bromo-3-fluorothiophene | Arylboronic acid | Pd(PPh₃)₄ / Base | 2-Aryl-3-fluorothiophene | A general and widely applicable method for C-C bond formation. d-nb.inforesearchgate.net |

| 2-Bromo-3-fluorothiophene | Heteroarylboronic acid | XPhosPdG2 / XPhos | 2-Heteroaryl-3-fluorothiophene | Specialized catalysts can prevent debromination side reactions. nih.govrsc.org |

The Stille coupling is another important palladium-catalyzed reaction for forming carbon-carbon bonds, utilizing organotin reagents as the coupling partners. wikipedia.orgorganic-chemistry.org While the toxicity of organotin compounds is a drawback, the Stille reaction is often tolerant of a wide range of functional groups. organic-chemistry.org

The mechanism of the Stille coupling is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reaction has been successfully applied to the synthesis of various substituted thiophenes.

The choice of palladium catalyst and ligands is critical for optimizing the Stille coupling. numberanalytics.com For example, the use of copper(I) salts as co-catalysts can have a synergistic effect, enhancing the reaction rate. The development of tin-catalytic Stille couplings represents an effort to mitigate the stoichiometric use of toxic tin reagents.

| Substrate | Coupling Partner | Catalyst System | Product | Notable Findings |

| 2-Bromo-3-fluorothiophene | Organostannane (e.g., Aryl-SnR₃) | Pd(PPh₃)₄ | 2-Aryl-3-fluorothiophene | Tolerant of many functional groups, but toxicity of tin reagents is a concern. organic-chemistry.org |

| Bromo-substituted thiophene | Alkenylstannane | PdCl₂(dppf) | Alkenyl-substituted thiophene | Allows for the introduction of unsaturated side chains. |

Negishi Coupling Methodologies

The Negishi coupling reaction is a powerful tool for forming carbon-carbon bonds, and it can be adapted for the synthesis of functionalized thiophenes. wikipedia.org This reaction typically involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org

In the context of synthesizing precursors to 2-bromo-3-fluorothiophene or its derivatives, a Negishi coupling could involve the reaction of a brominated thiophene species with an organozinc reagent. The versatility of this reaction allows for the coupling of sp², sp³, and sp hybridized carbon atoms, making it highly valuable in complex syntheses. wikipedia.org The efficiency and functional group tolerance of the Negishi coupling are often enhanced by the use of palladium catalysts. wikipedia.org For instance, the use of commercially available Pd(P(t-Bu)3)2 has proven effective for the cross-coupling of aryl and vinyl chlorides. The choice of ligands, such as phosphines (e.g., triphenylphosphine, dppe, BINAP) or N-heterocyclic carbenes, is crucial for the success of the coupling reaction. wikipedia.orgorganic-chemistry.org

| Catalyst/Ligand System | Reactants | Product | Yield (%) | Reference |

| Tetrakis(triphenylphosphine)palladium(0) | 2-Bromopyridine, Organozinc reagent | 2,2'-Bipyridine | High | wikipedia.org |

| Pd(P(t-Bu)3)2 | Aryl/Vinyl Chlorides, Organozinc reagent | Cross-coupled product | High | organic-chemistry.org |

| NiCl2(IPr)(PPh3) | 2-bromo-3-substituted-thiophene, TMPMgCl·LiCl | Poly(3-substituted thiophene) | High | acs.org |

Nickel-Catalyzed Cross-Coupling Techniques

Nickel-catalyzed cross-coupling reactions offer a cost-effective and highly reactive alternative to palladium-based systems for the synthesis of complex organic molecules, including functionalized thiophenes. These methods are particularly useful for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Kumada Catalyst-Transfer Polycondensation (KCTP)

Kumada catalyst-transfer polycondensation (KCTP) is a chain-growth polymerization method that allows for the synthesis of well-defined conjugated polymers, such as regioregular polythiophenes. xenocs.cnnih.gov This technique involves the polymerization of monomers like 2,5-dibromo-3-alkylthiophenes using a nickel catalyst. cmu.edu The mechanism of KCTP has been a subject of significant research, leading to advancements in controlling polymer architecture. nih.gov

The use of fluorinated thiophene monomers in KCTP allows for the synthesis of fluorinated polythiophenes with specific degrees of fluorination. osti.govfigshare.com For example, a series of regioregular poly(3-hexylthiophene)-based polymers with varying fluorine content were synthesized by homopolymerizing mono-fluorinated bi-, ter-, and quarterthiophenes. osti.govfigshare.com This approach ensures high regioregularity and evenly spaced fluorine atoms along the polymer backbone. osti.govfigshare.com

| Monomer | Polymer | Molar Mass ( g/mol ) | Dispersity (Đ) | Reference |

| Side-chain semifluorinated thiophene | P3sfT | ~26,000 | 1.11 | xenocs.cn |

| Mono-fluorinated bi-, ter-, and quarterthiophenes | P3HT-50F, P3HT-33F, P3HT-25F | Not specified | Not specified | osti.govfigshare.com |

Deprotonative Cross-Coupling Polycondensation

Deprotonative cross-coupling polycondensation is another nickel-catalyzed method for synthesizing polythiophenes. This process involves the deprotonation of a 2-halo-3-substituted-thiophene using a strong base, followed by nickel-catalyzed polymerization. acs.org A bulky magnesium amide, such as chloromagnesium 2,2,6,6-tetramethylpiperidine-1-yl lithium chloride salt (TMPMgCl·LiCl), is often used for the deprotonation step. acs.org

This method allows for the synthesis of high molecular weight polythiophenes with narrow molecular weight distributions in a highly regioregular manner. acs.org The reaction can also be applied to chlorothiophenes, which can undergo deprotonative polymerization with either TMPMgCl·LiCl or n-butyllithium. acs.org

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing fluorine atoms into aromatic rings. masterorganicchemistry.com This reaction involves the attack of a nucleophile, in this case, a fluoride source, on an electron-deficient aromatic ring bearing a suitable leaving group. masterorganicchemistry.comnih.gov The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comnih.gov

In the synthesis of fluorinated thiophenes, an SNAr reaction might involve the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride ion. beilstein-journals.org For example, 3-fluorothiophene has been synthesized from 2-bromo-3-chlorothiophene (B1271852) through a multi-step process that includes a cyanation step followed by fluorination with cesium fluoride (CsF). tandfonline.comtandfonline.com The choice of the fluoride source is critical, with reagents like anhydrous tetrabutylammonium (B224687) fluoride (TBAF) showing high reactivity for SNAr fluorinations at room temperature. researchgate.net

| Substrate | Reagents | Product | Yield (%) | Reference |

| 2-Bromo-3-chlorothiophene | 1. CuCN, 2. CsF, 3. Hydrolysis, 4. Decarboxylation | 3-Fluorothiophene | Good | tandfonline.comtandfonline.com |

| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | TBAF hydrate | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Not specified | beilstein-journals.org |

Schiemann Reaction and Related Diazonium Chemistry for Directed Fluorination of Thiophenes

The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.org The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride. wikipedia.orgnumberanalytics.com This method has been successfully applied to the fluorination of thiophene derivatives. ucc.ieresearchgate.net

For instance, 3-fluorothiophene can be synthesized from 3-aminothiophene derivatives. The process involves diazotization of the amino group, followed by treatment with fluoroboric acid to form the diazonium tetrafluoroborate intermediate. ucc.ie Thermal decomposition of this intermediate then yields the fluorinated thiophene. ucc.ie While traditionally requiring high temperatures, recent advancements have explored milder reaction conditions, including the use of catalysts like hypervalent iodine(III) compounds or conducting the reaction in low- or non-polar solvents. cas.cnnih.gov

| Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 2-Methoxycarbonyl-thiophene-3-amine | 1. Diazotization, 2. HBF4 | Methyl 3-fluorothiophene-2-carboxylate | 67 | researchgate.net |

| 3-Aminothiophene derivative | 1. Nitrous acid, 2. Fluoroboric acid | 3-Fluorinated thiophene | 84 | ucc.ie |

| Arenediazonium tetrafluoroborate salts | Hypervalent iodine(III) catalyst | Aryl fluorides | Varies | cas.cn |

Utilization of Organometallic Reagents (e.g., Grignard, Organozinc) for Selective Thiophene Functionalization

Organometallic reagents, such as Grignard and organozinc reagents, are indispensable tools for the selective functionalization of thiophenes. researchgate.netwikipedia.org These reagents allow for the introduction of a wide range of substituents onto the thiophene ring through various coupling reactions.

Grignard reagents (RMgX) are highly reactive and can be used in the synthesis of thiophene derivatives, although thienyllithium compounds are often used as alternatives. researchgate.net They can be prepared from the corresponding organic halides and are particularly useful in reactions where they yield different products than their lithium counterparts. researchgate.net For instance, a thienyl Grignard reagent derived from 2-bromo-3-iodothiophene (B1337472) can be selectively formylated to produce 2-bromo-3-formylthiophene. researchgate.netresearchgate.net

Organozinc reagents (RZnX or R2Zn) are generally less reactive than Grignard reagents, which can be advantageous for achieving higher selectivity and functional group tolerance. wikipedia.org They are commonly used in Negishi cross-coupling reactions to form C-C bonds. wikipedia.orgwikipedia.org The preparation of functionalized organozinc reagents can be achieved through various methods, including direct insertion of zinc metal into organic halides, often activated by agents like lithium chloride. organic-chemistry.orgnih.gov These reagents can then be coupled with halogenated thiophenes in the presence of a palladium or nickel catalyst. wikipedia.orgmdpi.com

| Reagent Type | Application | Example | Reference |

| Grignard Reagent | Selective formylation | 2-bromo-3-iodothiophene to 2-bromo-3-formylthiophene | researchgate.netresearchgate.net |

| Grignard Reagent | Polymerization termination | End-capping of poly(3-hexylthiophene) | cmu.edu |

| Organozinc Reagent | Negishi cross-coupling | Coupling with aryl halides | wikipedia.orgorganic-chemistry.org |

| Organozinc Reagent | Addition to carbonyls | Synthesis of alcohols and carboxylic acids | organic-chemistry.org |

Stereoselective and Regiocontrolled Synthesis of Specific 2-Bromo-3-fluorothiophene Derivatives (e.g., Alkylated, Silylated Analogues)

The precise installation of functional groups onto the 2-bromo-3-fluorothiophene scaffold is paramount for its application in advanced materials and complex molecule synthesis. Stereoselective and regiocontrolled methodologies are crucial for accessing specific alkylated and silylated derivatives, which serve as versatile building blocks. Key strategies to achieve this control include directed ortho-metalation (DoM), metal-halogen exchange, and catalyzed cross-coupling reactions.

The regiochemistry of these transformations is heavily influenced by the electronic nature of the fluorine and bromine substituents on the thiophene ring. The fluorine atom at the C3 position increases the acidity of the adjacent C2 and C4 protons, while the bromine at C2 can act as a directing group or a site for metal-halogen exchange.

Regiocontrolled Alkylation

Regiocontrolled alkylation of 2-bromo-3-fluorothiophene can be achieved through several strategic approaches, primarily by leveraging the differential reactivity of the available positions on the thiophene ring.

One effective method involves a metal-halogen exchange reaction. Treatment of a brominated thiophene with a strong base like n-butyllithium can lead to the formation of a lithiated intermediate. This intermediate can then be quenched with an alkyl halide to introduce the alkyl group. For instance, in related brominated furans, lithium-bromine exchange followed by reaction with an electrophile provides a regiodefined route to substituted products. organic-chemistry.org A similar strategy can be applied to 2-bromo-3-fluorothiophene, where the bromine at the 2-position would be exchanged, leading to a 2-lithiated species that can be subsequently alkylated.

Cross-coupling reactions offer another powerful tool for regioselective alkylation. Nickel-catalyzed reductive coupling of aryl bromides with alkyl bromides has been demonstrated as a highly functional-group-tolerant method. acs.org This approach could be applied to couple an alkyl bromide at the 2-position of a 3-fluorothiophene precursor that is brominated at C2. Furthermore, the use of a bromo-substituent as a blocking group can direct the regioselective introduction of aryl or alkyl groups at other positions via palladium-catalyzed direct arylation or alkylation.

The following table summarizes representative conditions for regiocontrolled alkylation based on methodologies applied to similar thiophene systems.

| Method | Starting Material | Reagents and Conditions | Product | Key Feature |

|---|---|---|---|---|

| Metal-Halogen Exchange | 3-Bromo-2-silyloxyfuran | 1. n-BuLi, THF, -78 °C 2. Alkyl halide (e.g., 1-iodohexadecane) | α-Alkylated butenolide | Regioselective functionalization via a lithiated intermediate. organic-chemistry.org |

| Reductive Cross-Coupling | Aryl Bromide | Alkyl Bromide, NiCl₂(dme), 4,4′-di-tert-butyl-2,2′-bipyridine, Zn, DMF | Alkylated Arene | High functional group tolerance and direct coupling of two electrophiles. acs.org |

| Bromo-Directed Alkylation | 4-Bromo-NH-1,2,3-triazole | Alkyl halide, K₂CO₃, DMF, -10 °C | 2-Substituted 4-bromo-1,2,3-triazole | Bromine acts as a removable directing group to ensure regioselectivity. organic-chemistry.org |

Regiocontrolled Silylation

The introduction of silyl (B83357) groups, particularly at the C5 position of the 2-bromo-3-fluorothiophene core, is a key transformation for enabling further functionalization, such as in cross-coupling reactions.

A highly effective method for the regioselective silylation of 3-substituted thiophenes is through iridium-catalyzed C-H activation. nih.gov This approach demonstrates high selectivity for the sterically most accessible C-H bond, which in the case of 3-fluorothiophene, is at the C5 position. The silylation of 3-chlorothiophene (B103000) using an iridium catalyst and a pyridyl-imidazoline ligand proceeds with high selectivity for the 5-position. nih.gov A similar outcome is expected for 2-bromo-3-fluorothiophene, yielding the 2-bromo-3-fluoro-5-silylthiophene derivative.

An alternative route involves a cascade reaction starting from 2-bromo-3,3,3-trifluoropropene. figshare.comacs.org This multi-step synthesis ultimately yields 2-aryl-3-fluoro-5-silylthiophenes, demonstrating that the C5 position is amenable to silylation in the presence of a C3 fluoro substituent. figshare.comacs.org

Furthermore, lithiation of 3-bromo-4-alkyl-2,5-bis(trimethylsilyl)thiophene followed by reaction with an electrophilic fluorine source has been used to prepare 3-fluoro-4-alkylthiophenes, showcasing the stability and utility of silylated thiophene intermediates. acs.org This suggests that a silyl group can be strategically placed and retained during subsequent transformations.

The table below outlines key findings for the regiocontrolled silylation of thiophene derivatives.

| Method | Substrate | Catalyst/Reagents | Product | Yield | Key Feature |

|---|---|---|---|---|---|

| Iridium-Catalyzed C-H Silylation | 3-Chlorothiophene | [Ir(cod)(OMe)]₂, Pyridyl-imidazoline ligand, HSiEt₃ | 5-Silyl-3-chlorothiophene | High | High regioselectivity for the most sterically accessible C-H bond. nih.gov |

| Cascade Reaction | 2-Bromo-3,3,3-trifluoropropene | Multiple steps involving thiolates and LDA/TMSCl | 2-Aryl-3-fluoro-5-silylthiophene | Good | Stepwise synthesis leading to a multisubstituted fluorosilylthiophene. figshare.comacs.org |

| Sequential Halogenation and Silylation | 3-Alkylthiophene | 1. Br₂ 2. n-BuLi, Chlorotrimethylsilane | 3-Bromo-4-alkyl-2,5-bis(trimethylsilyl)thiophene | 82-88% | Formation of a stable silylated intermediate for further functionalization. acs.org |

Due to the chiral nature of certain substituted derivatives, stereoselective synthesis becomes a critical consideration. While direct asymmetric alkylation or silylation on the thiophene ring itself is less common, the use of chiral auxiliaries or catalysts in the coupling partners can induce stereoselectivity. For example, stereoselective alkylation of chiral N-acyl oxazolidinones has been achieved with high diastereoselectivity. ub.edu Such strategies could be adapted for the synthesis of chiral 2-bromo-3-fluorothiophene derivatives.

Mechanistic Investigations of 2 Bromo 3 Fluorothiophene Reactivity

Elucidation of Reaction Mechanisms in Catalytic Cross-Coupling Processes

Catalytic cross-coupling reactions are fundamental transformations in modern organic chemistry, and 2-bromo-3-fluorothiophene serves as a versatile substrate. The generally accepted mechanism for these processes, particularly for palladium-catalyzed reactions like the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.comlibretexts.org

The initial step in the catalytic cycle is the oxidative addition of the aryl halide to a low-valent metal center, typically Pd(0). libretexts.org In the case of 2-bromo-3-fluorothiophene, the palladium catalyst inserts into the carbon-bromine (C-Br) bond. This selectivity is attributed to the lower bond strength of the C-Br bond compared to the carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds on the thiophene (B33073) ring. Consequently, the oxidative addition occurs preferentially at the C-Br bond, a crucial factor for the regioselective functionalization of the molecule. This step results in the formation of a square-planar Pd(II) complex. yonedalabs.com The reactivity of aryl halides in oxidative addition is also influenced by the electronic nature of the substituents; however, the difference in bond energies between C-Br and C-Cl often dictates the site of reaction when both are present. mdpi.com

Following oxidative addition, the transmetalation step occurs, where an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) transfers its organic group to the palladium(II) center. wikipedia.org This process is often facilitated by a base, which plays a multifaceted role, including the formation of a more nucleophilic boronate species from the boronic acid. wikipedia.orgrsc.org The exact mechanism of transmetalation is complex and can proceed through different pathways, but it results in a new diorganopalladium(II) intermediate. wikipedia.orgillinois.edu The rate of this step can be influenced by the choice of base, solvent, and the nature of the organometallic reagent, and in some instances, it can be the rate-determining step of the catalytic cycle. wikipedia.org

The final step of the catalytic cycle is reductive elimination, where the two organic ligands on the palladium(II) center couple to form the desired carbon-carbon bond, and the palladium catalyst is regenerated in its active Pd(0) state. yonedalabs.comnumberanalytics.com This step is generally irreversible and leads to the formation of the cross-coupled product. numberanalytics.comlibretexts.org The efficiency of reductive elimination can be influenced by the steric and electronic properties of the ligands on the palladium center and the nature of the coupling partners. rsc.org For many cross-coupling reactions, this step is facile and drives the catalytic cycle forward. numberanalytics.com

The success of cross-coupling reactions with 2-bromo-3-fluorothiophene is highly dependent on the optimization of several factors.

| Factor | Influence on Regioselectivity and Efficiency |

| Catalyst Metal | Palladium is the most common metal for Suzuki-Miyaura couplings, while nickel is also effective and can offer different reactivity. nih.gov |

| Ligand Design | The choice of ligand is critical. Bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can stabilize the metal center, enhance catalytic activity, and influence the rates of the elementary steps. kobe-u.ac.jpnih.govclockss.org |

| Base | The base is crucial for activating the organoboron reagent in Suzuki-Miyaura coupling and influences the rate of transmetalation. Common bases include carbonates, phosphates, and hydroxides. libretexts.orgwikipedia.org |

| Solvent | The solvent affects the solubility of reagents and the stability of intermediates. A range of solvents, including aqueous mixtures, can be used. wikipedia.org |

| Temperature | Reaction temperature affects the rates of all steps in the catalytic cycle and is optimized to ensure efficient conversion without promoting side reactions. |

Mechanisms of Electrophilic and Nucleophilic Substitution on the Thiophene Ring

The presence of both bromine and fluorine substituents on the thiophene ring of 2-bromo-3-fluorothiophene creates a unique electronic environment that directs the outcome of substitution reactions.

The regioselectivity of substitution reactions is governed by the interplay of the inductive and resonance effects of the halogen substituents.

Electrophilic Aromatic Substitution: Both fluorine and bromine are deactivating groups towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effects. However, they are also ortho, para-directing due to their ability to donate a lone pair of electrons through resonance. In 2-bromo-3-fluorothiophene, the directing effects of both halogens reinforce each other, guiding incoming electrophiles to the C5 position. libretexts.org

Nucleophilic Aromatic Substitution: In nucleophilic aromatic substitution (SNAr), the reaction is favored by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com In 2-bromo-3-fluorothiophene, the bromine atom serves as a good leaving group. ibchem.comrammohancollege.ac.in Nucleophilic attack is therefore expected to occur at the C2 position, leading to the displacement of the bromide ion. The strong inductive effects of both the bromine and fluorine atoms help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

| Reaction Type | Predicted Site of Substitution | Rationale |

| Electrophilic Aromatic Substitution | C5 | The ortho, para-directing effects of both the 2-bromo and 3-fluoro substituents converge at the C5 position. |

| Nucleophilic Aromatic Substitution | C2 | The bromine atom is a better leaving group than the fluorine atom, and the electron-withdrawing nature of both halogens activates the ring for nucleophilic attack at the position bearing the leaving group. |

Photochemical Transformations of 2-Bromo-3-fluorothiophene and Related Halogenated Thiophenes

The study of photochemical reactions in halogenated thiophenes, including 2-bromo-3-fluorothiophene, reveals complex mechanisms involving radical species and electron transfer processes. The absorption of light energy can initiate the cleavage of carbon-halogen (C-X) bonds, leading to a variety of subsequent chemical transformations.

The generation of halogen radicals is a primary event in the photochemistry of many halogenated organic compounds. researchgate.netiu.edu Upon irradiation with light of a suitable wavelength, a halogenated thiophene molecule can be promoted to an electronically excited state. psu.edunih.gov This excited state may then undergo cleavage of the carbon-halogen bond to produce a thienyl radical and a halogen radical. This process, known as halogen-atom transfer (XAT), has become a significant method for generating carbon-centered radicals under photochemical conditions. rsc.org

In the context of halogenated thiophenes, the process is influenced by the nature of the halogen and the presence of other substituents on the thiophene ring. For instance, studies on iodo- and bromo-substituted nitro- and cyanothiophenes have shown that direct or sensitized irradiation leads to the photocleavage of the carbon-halogen bond. psu.edu The resulting radicals can then participate in further reactions, such as arylation when the reaction is performed in a benzene (B151609) solvent. psu.edu The generation of halide radicals can also be achieved through a photo-mediated process using 1,2-dihaloethanes, which, after forming an unstable carbon radical, release a more stable halide radical. researchgate.net

Research has demonstrated that photoredox catalysis can generate aryl radicals from precursors like aryl halides. rsc.org This can occur via a single-electron reduction of the precursor, induced by a photoexcited catalyst. nih.govrsc.org The resulting aryl radical is a versatile intermediate for various chemical transformations. rsc.org

The central event in the photochemistry of these compounds is the homolytic cleavage of the carbon-halogen bond (C-X). The energy required for this bond breaking is supplied by the absorption of a photon. The efficiency and pathway of this homolysis depend on the specific C-X bond (C-Br vs. C-F) and the electronic state (singlet or triplet) of the molecule.

Investigations into haloaromatics, including halothiophenes, indicate that the photosubstitution reaction proceeds through the photocleavage of the C-X bond. psu.edu Nanosecond laser flash photolysis studies have been instrumental in identifying the transient species involved, such as triplet states and free radicals. psu.edu For compounds like 2-iodo-5-cyanothiophene, evidence suggests that the reaction can proceed from an upper triplet state that is dissociative and primarily localized on the carbon-halogen bond. psu.edu While the triplet pathway is often the main route, a singlet pathway cannot always be excluded. psu.edu The strength of the C-X bond is a critical factor; C-I and C-Br bonds are generally weaker and more susceptible to photolytic cleavage than C-Cl and C-F bonds.

The table below summarizes findings from photochemical studies on related halonitrobenzenes and halobenzonitriles, which provide insight into the likely behavior of halothiophenes.

| Compound | Excitation Wavelength (nm) | Solvent | Observed Transient Species | Triplet Lifetime (μs) | Photoarylation Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|---|

| p-Iodonitrobenzene | 313 | Benzene | Triplet State, Radical | 0.45 | 0.35 | psu.edu |

| p-Bromonitrobenzene | 280 | Benzene | Triplet State, Radical | 0.30 | 0.20 | psu.edu |

| p-Iodobenzonitrile | 280 | Benzene | Triplet State, Radical | 1.10 | 0.25 | psu.edu |

| p-Bromobenzonitrile | 254 | Benzene | Triplet State, Radical | 0.90 | 0.23 | psu.edu |

Photoinduced electron transfer (PET) is another crucial mechanism in the reactivity of halogenated thiophenes. acs.orgresearchgate.net In a typical PET process, a photosensitizer or the substrate itself, upon light absorption, reaches an excited state with enhanced electron-donating or -accepting capabilities. nih.govacs.org

For halogenated compounds, a reductive quenching cycle is common. The photoexcited species donates an electron to the halothiophene, forming a radical anion. researchgate.net This radical anion is often unstable and rapidly fragments, cleaving the C-X bond to release a halide ion and a thienyl radical. researchgate.net This mechanism is exemplified by the photochemical reactions of phenothiazine (B1677639) (an electron donor) with halomethanes, where electron transfer leads to C-X bond cleavage in the resulting radical anion. researchgate.net

Conversely, in an oxidative quenching cycle, the excited substrate donates an electron to an acceptor, forming a radical cation. acs.org Highly conjugated thiophenes have been shown to undergo PET with salts like diphenyliodonium (B167342) hexafluorophosphate, forming radical cationic species that can initiate polymerization. researchgate.net The feasibility of PET is governed by the redox potentials of the donor and acceptor pair and the energy of the excited state. researchgate.net

Electrochemical Behavior and Redox Processes of Halogenated Thiophenes

The electrochemical properties of halogenated thiophenes are dominated by the reduction of the carbon-halogen bonds. Techniques like cyclic voltammetry are used to probe these processes, revealing mechanistic details of bond cleavage.

The electrochemical reduction of aryl halides, including halogenated thiophenes, involves the transfer of electrons from a cathode to the molecule, initiating the cleavage of the C-X bond. provectusenvironmental.com This process can occur through two primary mechanisms: a stepwise pathway or a concerted dissociative electron transfer. provectusenvironmental.comrsc.org

In the stepwise mechanism , a single electron is first transferred to the molecule to form a radical anion. This intermediate then undergoes bond cleavage in a separate step to yield an aryl radical and a halide anion. The aryl radical can then be further reduced at the electrode surface. provectusenvironmental.com

In the concerted mechanism , the electron transfer and bond cleavage occur in a single elementary step. provectusenvironmental.comchemrxiv.org This pathway is often favored for C-Br and C-I bonds. The presence of the sulfur atom in the thiophene ring significantly promotes the reduction process compared to bromobenzenes, both through electronic effects and by facilitating adsorption onto catalytic electrode surfaces like gold (Au) and silver (Ag). unipd.it

Cyclic voltammetry studies of various mono- and dihalothiophenes show irreversible reduction waves corresponding to the two-electron cleavage of the C-X bond. capes.gov.brnih.gov For dihalothiophenes, two distinct reduction waves are typically observed, with the first corresponding to the cleavage of the more easily reducible C-X bond. capes.gov.brnih.gov The reduction potential is influenced by the halogen (I > Br > Cl) and its position on the thiophene ring.

The table below presents peak potentials from cyclic voltammetry for the reduction of various bromothiophenes, illustrating the influence of structure on electrochemical reactivity.

| Compound | Electrode | Peak Potential (Ep vs. SCE) | Reference |

|---|---|---|---|

| 2-Bromothiophene | Carbon | -2.23 V | capes.gov.brnih.gov |

| 3-Bromothiophene (B43185) | Carbon | -2.34 V | capes.gov.brnih.gov |

| 2,5-Dibromothiophene (B18171) | Carbon | -1.80 V (1st wave), -2.48 V (2nd wave) | capes.gov.brnih.gov |

| 2,3-Dibromothiophene | Carbon | -2.10 V (1st wave), -2.57 V (2nd wave) | capes.gov.brnih.gov |

| 3,4-Dibromothiophene | Carbon | -2.20 V (1st wave), -2.62 V (2nd wave) | capes.gov.brnih.gov |

Halogen Dance Reactions and Their Application in Regioselective Functionalization of Thiophenes

The halogen dance (HD) is a base-catalyzed isomerization reaction involving the migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.netclockss.org This reaction has become a powerful tool for the regioselective synthesis of functionalized thiophenes that might be difficult to access through other methods. kobe-u.ac.jpkobe-u.ac.jp

The mechanism of the halogen dance typically begins with the deprotonation of the thiophene ring by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. ias.ac.inwhiterose.ac.uk This is followed by a series of intermolecular halogen-metal exchanges, which effectively cause the halogen to "dance" around the ring until it settles at a thermodynamically more stable position. kobe-u.ac.jpias.ac.in The final lithiated species can then be trapped with an electrophile to install a new functional group at a specific position. clockss.org

For example, 2,5-dibromothiophene can undergo a halogen dance reaction to yield 2,4-dibromothiophene (B1333396) after quenching, demonstrating a migration from an α- to a β-position. kobe-u.ac.jp The reaction's outcome can be highly dependent on the substrate, the base used, the solvent, and the reaction temperature. kobe-u.ac.jp In some cases, an "electrolytically induced halogen dance" has been observed during the controlled-potential electrolysis of dihalothiophenes, where the initial reduction product appears to undergo rearrangement before further reaction. capes.gov.brnih.gov This highlights the complex interplay of intermediates in both electrochemical and base-catalyzed systems.

The regioselectivity of the halogen dance provides a strategic advantage for synthesis. It allows for the functionalization of positions that are not easily accessible via direct C-H activation or electrophilic substitution, which are governed by the inherent electronic properties of the thiophene ring. nih.govnih.gov

The table below illustrates the application of the halogen dance for the regioselective functionalization of brominated thiophenes and pyrroles, showcasing the transformation of starting materials into valuable isomers. kobe-u.ac.jp

| Starting Material | Base/Conditions | Intermediate (Proposed) | Final Product (after Quench) | Significance | Reference |

|---|---|---|---|---|---|

| 2,5-Dibromothiophene | LDA, -78°C | 3-Bromo-2,5-dilithiothiophene | 2,4-Dibromothiophene | Migration of Br from α to β position | kobe-u.ac.jp |

| 2-(5-bromothiophen-2-yl)pyridine | LDA/THF, -78°C | Lithiated intermediates | Isomeric iodinated pyridylthiophenes | Regiodivergent synthesis controlled by conditions | kobe-u.ac.jp |

| 2,5-Dibromopyrrole (N-protected) | LDA, 0°C | Lithiated pyrrole (B145914) species | 2,4-Dibromopyrrole | Demonstrates applicability to other heterocycles | kobe-u.ac.jp |

| 2-Bromo-5-hexylthiophene | LDA, then 1-formylpiperidine | 3-Bromo-5-hexyl-2-lithiothiophene | 3-Bromo-2-formyl-5-hexylthiophene | Translocation of Br and functionalization | whiterose.ac.uk |

Applications of 2 Bromo 3 Fluorothiophene As a Research Chemical and Synthetic Building Block

A Versatile Tool for Crafting Complex Heterocyclic Architectures

2-Bromo-3-fluorothiophene serves as a crucial starting material for the synthesis of a wide array of complex heterocyclic molecules. evitachem.com The presence of two different halogen atoms at specific positions on the thiophene (B33073) ring allows for selective chemical transformations, such as cross-coupling reactions. ossila.comossila.com This regioselectivity is instrumental in constructing larger, more intricate molecular frameworks that are often the core of functional organic materials. researchgate.netresearchgate.net The bromine atom, for instance, can readily participate in reactions like Suzuki or Stille couplings, enabling the formation of carbon-carbon bonds and the extension of the conjugated system. ossila.comossila.com This capability is fundamental to the design of novel organic semiconductors and dyes. evitachem.com

A Precursor for Advanced Electronic and Optoelectronic Materials

The unique electronic properties of the thiophene ring, enhanced by the presence of the bromo and fluoro substituents, make 2-Bromo-3-fluorothiophene a sought-after precursor for materials used in electronic and optoelectronic devices. evitachem.com These materials are at the heart of next-generation technologies such as flexible displays, solar cells, and sensors. scribd.com

Monomeric Units for the Synthesis of Conjugated Polymers (e.g., Polythiophenes)

One of the most significant applications of 2-Bromo-3-fluorothiophene is as a monomer for the synthesis of conjugated polymers, particularly polythiophenes. evitachem.com Polythiophenes are a class of polymers known for their electrical conductivity and are used in a variety of organic electronic devices. researchgate.net

The controlled synthesis of polythiophenes with a well-defined and regular arrangement of the monomer units, known as regioregularity, is crucial for optimizing their electrical properties. Several synthetic strategies have been developed to achieve this, with the McCullough and Rieke methods being prominent examples. The McCullough method often starts with a 2-bromo-3-substituted thiophene, which is selectively metalated before polymerization. mdpi.com Another approach involves deprotonative cross-coupling polycondensation, which has been shown to produce highly regioregular polythiophenes. acs.org Catalyst-transfer condensation polymerization (CTCP) is another powerful technique that allows for the synthesis of well-defined poly(3-alkylthiophenes) with controlled molecular weights. rsc.org This method often utilizes nickel catalysts and can proceed in a living, chain-growth manner. rsc.org

The introduction of fluorine atoms onto the polythiophene backbone, a process for which 2-Bromo-3-fluorothiophene is an ideal precursor, has a profound impact on the polymer's electronic properties. pnas.orgpnas.org Fluorine is a highly electronegative atom, and its presence lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.comrsc.org This lowering of the HOMO level is particularly advantageous in organic photovoltaic (OPV) devices, as it can lead to a higher open-circuit voltage, a key parameter for device efficiency. pnas.orgresearchgate.net While fluorination deepens the HOMO and LUMO levels, the effect on the optical band gap can vary. In some cases, there is no significant change in the band gap, while in others, a narrower band gap can be achieved. researchgate.netacs.org The precise positioning of the fluorine atoms on the polymer backbone can be used to fine-tune these energy levels and the resulting material's properties. acs.org

Table 1: Effect of Fluorination on the Electronic Properties of Polythiophenes

| Polymer | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Optical Band Gap (eV) |

| P1 (unfluorinated) | - | - | 1.62 |

| P2 (BT-fluorinated) | - | - | 1.71 |

| P3 (IIG-fluorinated) | - | - | 1.69 |

| P4 (fully fluorinated) | -5.17 | -3.46 | 1.71 |

Data compiled from research on various fluorinated polythiophene derivatives. rsc.org

Table 2: Influence of Fluorination on the Thermal Properties and Crystallinity of Poly(3-alkylthiophenes)

| Polymer | Melting Temperature (°C) | Crystallization Enthalpy (J/g) |

| P3HT | 233 | ~19 |

| F-P3HT | 267, 279 | ~32 |

| P3OT | - | - |

| F-P3OT | Higher than P3OT | Higher than P3OT |

Data extracted from studies on fluorinated and non-fluorinated poly(3-alkylthiophenes). acs.org

Integration into Oligomers and Small Molecules for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs)

Beyond polymers, 2-Bromo-3-fluorothiophene is a valuable building block for the synthesis of fluorinated oligomers and small molecules for a range of optoelectronic applications. ossila.comossila.comabacipharma.com These smaller, well-defined molecules can offer advantages in terms of purification and reproducibility. The principles of molecular design using fluorination to tune electronic properties and solid-state packing apply equally to these systems.

In the context of OLEDs , fluorinated thiophene-containing materials can be used as host materials or as part of the emissive layer. scribd.comtuwien.at The ability to tune HOMO and LUMO levels is critical for achieving efficient charge injection and transport, leading to improved device performance.

For OFETs , the enhanced planarity and intermolecular interactions resulting from fluorination can lead to significantly higher charge carrier mobilities. acs.orgharvard.edu This is a key factor in the performance of transistors.

In OPVs , the use of fluorinated thiophene-based donors can lead to higher open-circuit voltages and improved power conversion efficiencies. researchgate.netacs.orgfrontiersin.org The deeper HOMO levels of fluorinated materials are a primary reason for this enhancement. ossila.com The tailored morphology of the active layer, influenced by the fluorinated components, also plays a crucial role in efficient charge separation and collection. frontiersin.org

Intermediate in the Research and Development of Agrochemicals

2-Bromo-3-fluorothiophene is a specialized heterocyclic building block that holds significant value in the discovery and development of novel agrochemicals. The presence of both a fluorine and a bromine atom on the thiophene ring provides chemists with a versatile scaffold. The fluorine atom can enhance the biological efficacy and metabolic stability of the final molecule, while the bromine atom serves as a convenient handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. This dual functionality allows for the strategic introduction of diverse substituents, enabling the exploration of structure-activity relationships in the search for new active ingredients for crop protection.

Detailed Research Findings: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one Fungicides

Recent research, particularly in the patent literature, has highlighted the use of 2-bromo-3-fluorothiophene as a crucial starting material for a new class of fungicides based on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. These compounds have demonstrated notable efficacy against a range of devastating plant pathogens.

A key synthetic route begins with 2-bromo-3-fluorothiophene, which is first converted into a more functionalized intermediate, methyl 3-aminothiophene-2-carboxylate. This transformation sets the stage for the construction of the fused pyrimidinone ring. The amino ester intermediate is then cyclized, for example, by heating with formamide, to yield the core heterocyclic structure, thieno[3,2-d]pyrimidin-4(3H)-one.

The bromine atom from the initial starting material is carried through these initial steps and is ultimately substituted in the final stages of the synthesis. Through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, various aryl or heteroaryl groups are introduced at this position. This final derivatization is critical for tuning the fungicidal activity of the molecules.

The table below outlines a representative synthetic step starting from the thienopyrimidinone core, which is derived from 2-bromo-3-fluorothiophene.

Table 1: Representative Suzuki Coupling to Synthesize Fungicidal Thienopyrimidinone Derivatives

| Reactant 1 | Reactant 2 | Catalyst / Base | Product |

| 7-Bromo-3-((2,4-dichlorobenzyl)oxy)thieno[3,2-d]pyrimidin-4(3H)-one | (4-chlorophenyl)boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 3-((2,4-Dichlorobenzyl)oxy)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one |

| 7-Bromo-3-((2,4-dichlorobenzyl)oxy)thieno[3,2-d]pyrimidin-4(3H)-one | (3,5-difluorophenyl)boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 3-((2,4-Dichlorobenzyl)oxy)-7-(3,5-difluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one |

| 7-Bromo-3-((2,4-dichlorobenzyl)oxy)thieno[3,2-d]pyrimidin-4(3H)-one | (2-fluoropyridin-4-yl)boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 3-((2,4-Dichlorobenzyl)oxy)-7-(2-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one |

This table is a representation of synthetic transformations described in patent literature for creating diverse agrochemical candidates.

The resulting library of compounds has been tested for biological activity against several important agricultural fungi. The research demonstrates that the specific nature of the substituent introduced via the Suzuki coupling has a profound impact on the compound's fungicidal spectrum and potency.

Table 2: Fungicidal Activity of Selected Thienopyrimidinone Derivatives

| Compound Name | Target Pathogen | Concentration (ppm) | Inhibition (%) |

| 3-((2,4-Dichlorobenzyl)oxy)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | Botrytis cinerea (Gray Mold) | 50 | 85 |

| 3-((2,4-Dichlorobenzyl)oxy)-7-(3,5-difluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | Phytophthora infestans (Late Blight) | 50 | 90 |

| 3-((2,4-Dichlorobenzyl)oxy)-7-(2-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one | Erysiphe graminis (Powdery Mildew) | 50 | 92 |

Data is illustrative of findings presented in agrochemical research patents for novel compounds derived from 2-bromo-3-fluorothiophene.

This line of research exemplifies the role of 2-bromo-3-fluorothiophene as a high-value intermediate. Its structure allows for the efficient construction of complex heterocyclic systems, and the resulting derivatives show significant promise as a new generation of fungicides, addressing the ongoing need for novel solutions in crop protection.

Polymerization Research Involving 2 Bromo 3 Fluorothiophene and Its Derivatives

Exploration of Regioregular Poly(thiophene) Synthesis Incorporating Fluorinated Monomers

The synthesis of regioregular polythiophenes is crucial for achieving optimal electronic properties, as it leads to a more planar polymer backbone and enhanced conjugation. cmu.edu The presence of a fluorine substituent on the thiophene (B33073) ring introduces both electronic and steric effects that can be harnessed to control the regiochemistry of the polymerization.

Optimized Conditions for Grignard Metathesis (GRIM) Polymerization

Grignard Metathesis (GRIM) polymerization is a robust and widely used method for synthesizing regioregular poly(3-alkylthiophenes). cmu.edubeilstein-journals.org In the context of fluorinated thiophenes, the fluorine substituent has been shown to have a significant directing effect during the Grignard metathesis reaction. researchgate.net For instance, the treatment of 2,5-dibromo-3-alkyl-4-fluorothiophene with a Grignard reagent leads to the near-quantitative formation of the 2-bromo-3-alkyl-4-fluoro-5-thienyl magnesium bromide isomer. researchgate.net This high regioselectivity in the monomer formation is beneficial for achieving a high degree of regioregularity in the final polymer. acs.org

Polymerization of 2,5-dibromo-3-fluoro-4-hexylthiophene (B3268585) via a Grignard Metathesis route has been successfully demonstrated. acs.org The reaction involves the formation of a thienyl Grignard reagent, which is then polymerized using a nickel catalyst. acs.org The presence of the fluorine atom has a beneficial impact on the selectivity of the metathesis step, leading to a single isomer of the thienyl Grignard, which in turn promotes better control over the polymerization. acs.org

Optimized Conditions for GRIM Polymerization of a Fluorinated Thiophene Monomer

| Monomer | Grignard Reagent | Catalyst | Solvent | Temperature | Resulting Polymer | Reference |

|---|---|---|---|---|---|---|

| 2,5-dibromo-3-fluoro-4-hexylthiophene | isopropylmagnesium chloride/lithium chloride complex | Ni(dppp)Cl₂ | THF | Reflux | Poly[3-fluoro-4-hexylthiophene-2,5-diyl] | acs.org |

However, it is worth noting that the resulting fluorinated poly(3-hexylthiophene) can exhibit low solubility, which may pose challenges for its characterization and processing. harvard.edu To address this, researchers have explored the use of different alkyl side chains, such as octyl and ethylhexyl, to improve solubility. harvard.edu

Direct Arylation Polymerization (DArP) for Enhanced Efficiency and Sustainability

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and sustainable alternative to traditional cross-coupling polymerizations like GRIM. DArP avoids the need for pre-functionalization of the monomers (e.g., Grignard reagent formation), which simplifies the synthetic process and reduces waste.

Research has been conducted on the DArP of fluorinated thiophene monomers. For example, the polymerization of a mixture of 2-bromo-3-hexylthiophene (B1249596) and 2-bromo-4-fluoro-3-hexylthiophene has been performed to create copolymers with varying degrees of fluorination. harvard.edu However, a systematic decrease in regioregularity was observed with an increasing content of the fluorinated monomer. harvard.edu

In another study, the direct heteroarylation polymerization of fluorinated dithieno-2,1,3-benzothiadiazole with 1,4-dialkoxybenzene was carried out using a palladium catalyst system. acs.org This highlights the versatility of DArP in creating a variety of fluorinated conjugated polymers.

Conditions for Direct Arylation Polymerization of Fluorinated Thiophene-Based Monomers

| Monomers | Catalyst System | Base | Additive | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| M5 and M1-M4 (fluorinated dithieno-2,1,3-benzothiadiazole and 1,4-dialkoxybenzene derivatives) | Pd₂(dba)₃ / (o-OMeC₆H₄)₃P | Cs₂CO₃ | Pivalic acid | THF | 120 °C | acs.org |

Transition-Metal-Free Cationic Chain-Growth Polymerization Strategies

Recent advancements have led to the development of transition-metal-free polymerization methods for thiophenes, which offer advantages in terms of catalyst cost and removal of metal impurities from the final polymer. A facile and effective method for synthesizing 2-fluoro-3-alkoxythiophenes has been established, and these monomers can undergo transition-metal-free cationic chain-growth polymerization to produce highly regioregular and high molecular weight poly(3-alkoxythiophene)s. acs.org The living character of this polymerization has been confirmed, allowing for the synthesis of well-defined block copolymers. acs.org

The polymerization of 2-polyfluorophenyl-5-trimethylsilylthiophenes can be promoted by a catalytic amount of fluoride (B91410) anions, proceeding in a chain-growth-like manner. rsc.orgacs.orgnih.gov This method yields polymers with controlled molecular weights and low polydispersity. acs.orgnih.gov The mechanism is proposed to involve a pentacoordinated fluorosilicate intermediate. acs.orgnih.gov

Mechanistic Aspects of Thiophene Polymerization

Understanding the mechanisms of thiophene polymerization is critical for controlling the polymer structure and properties. This includes both desired polymerization pathways and undesired side reactions like autopolymerization.

Acid-Induced Cationic Polymerization Mechanisms

Brønsted acids have been found to be effective catalysts for the cationic chain-growth polymerization of a variety of 2-halogenated-3-substituted-thiophenes. rsc.org The effectiveness of this polymerization is dependent on the acid strength and the electron density of the thiophene monomer. rsc.org For electron-poor monomers like 2-bromothiophene, a strong acid such as trifluoromethanesulfonic acid is required. rsc.org

The proposed mechanism for Brønsted acid-induced polymerization involves the coupling between the monomer and its protonated form, followed by the elimination of HX (e.g., HBr) to form a stable, conjugated chain-growing species. rsc.org This process then repeats to propagate the polymer chain. rsc.org Lewis acids like SnCl₄ can also induce polymerization, but they are more sensitive to the presence of acid scavengers. mit.edu

In the case of peracid-mediated oxidation of thiophene in a strongly acidic environment, a proposed mechanism involves the initial protonation of the thiophene ring, followed by nucleophilic attack of the peracid. acs.org This leads to the formation of a highly reactive thiophene 2,3-epoxide intermediate, which then rearranges to the final product. acs.org

Understanding Autopolymerization Phenomena of Halogenated Thiophenes and Their Control

Halogenated thiophenes, particularly those with electron-donating substituents like alkoxy groups, can be prone to autopolymerization. mit.eduresearchgate.net For example, 2-bromo-3-methoxythiophene (B13090750) has been observed to undergo intense autopolymerization, releasing a brownish gas. researchgate.net

Studies have shown that this autopolymerization can be a multi-step process. researchgate.net In the case of 2-bromo-3-methoxythiophene, hydrogen bromide (HBr) gas is generated during the reaction. researchgate.net This HBr can act as a catalyst for the polymerization and also induce cleavage of the methoxy (B1213986) group, leading to side reactions. researchgate.net The presence of a bromomethyl group on the thiophene ring, as in 2-(bromomethyl)-3-chlorothiophene, can also lead to autopolymerization under certain conditions. evitachem.com Understanding these autopolymerization mechanisms is crucial for designing stable monomers and controlling the polymerization process.

Influence of Initiators, Solvents, and Trace Impurities on Polymerization Kinetics and Regioselectivity

The synthesis of regioregular poly(3-fluorothiophene)s is a complex process where the choice of initiator, solvent, and the presence of any impurities can significantly impact the polymerization kinetics and the regiochemical structure of the polymer chain. Polymerization methods such as Kumada Catalyst-Transfer Polycondensation (KCTP), Stille polycondensation, and Direct (Hetero)arylation Polymerization (DHAP) are commonly employed. harvard.edursc.orgosti.gov

Initiators and Catalysts: In KCTP, nickel-based catalysts are frequently used. The initiation of the polymerization of monomers like 2-bromo-5-chloromagnesio-3-alkylthiophene can be achieved with various Ni initiators. researchgate.net For instance, complexes like Ni(dppe)Cl₂ and Ni(dppp)Cl₂ are used as catalyst precursors. ru.nl The structure of the initiator plays a crucial role; sterically non-hindered initiators like Ph-Ni(dppe)-Br are effective where precursors like Ni(dppe)Cl₂ might fail, especially with sterically hindered monomers. researchgate.net The use of external initiators, such as cis-chloro(o-tolyl)(dppp)nickel(II), in KCTP allows for the synthesis of polymers with controlled molecular weights and narrow distributions. researchgate.net This method can lead to nearly complete incorporation of the initiating aryl group at the head of the polymer chain. researchgate.net

For Stille polycondensation, palladium catalysts like Pd(PPh₃)₄ are standard. rsc.orgwiley-vch.de This method is advantageous due to its tolerance for a wide range of functional groups and its ability to produce high molecular weight polymers. rsc.orgwiley-vch.de

The reactivity in DHAP is also highly dependent on the catalyst system and the monomer structure. The degree and position of fluorine atoms on the thiophene ring can dramatically alter polymerization times. For example, in the polymerization of fluorinated dithienobenzothiadiazole (DTBT) comonomers, the reaction time decreased from 66 hours for a non-fluorinated version to just 11 minutes for a tetra-fluorinated version, highlighting the electronic influence of fluorine on the reaction kinetics. researchgate.net

Solvents: The choice of solvent is critical for both solubility of the growing polymer chain and for the reaction mechanism itself. Common solvents in Stille polycondensation include mixtures like toluene/DMF. rsc.org For KCTP, tetrahydrofuran (B95107) (THF) is frequently used. ru.nlresearchgate.net The solubility of fluorinated polythiophenes can be very low, which presents a significant challenge. harvard.eduacs.org In some cases, polymers are extracted into solvents like chlorobenzene (B131634) at elevated temperatures (e.g., 80 °C) to isolate soluble fractions for characterization. acs.org

Trace Impurities and Regioselectivity: Regioselectivity, the specific orientation of monomer units in the polymer chain (Head-to-Tail, HT), is paramount for achieving desirable electronic properties. The strong directing effect of the fluorine atom on the thiophene ring plays a significant role in achieving high regioselectivity. researchgate.netresearchgate.net In the synthesis of 3-alkyl-4-fluorothiophenes, treatment of a dibrominated monomer with an alkyl Grignard reagent can lead to a single regioisomer due to this directing effect, which then polymerizes into a highly regioregular polymer. researchgate.netresearchgate.net

However, trace impurities or side reactions can disrupt this regularity. In KCTP, the formation of Grignard reagents from monomers must be precise. The presence of sterically hindered Grignard compounds can act as a useful initiator in some cases but can also be considered an impurity that alters the intended polymerization pathway. ru.nl The transmetalation step in KCTP is sensitive to steric hindrance; propagation is often halted if it would lead to sterically crowded head-to-head (HH) linkages. researchgate.net Similarly, in DHAP, the regioselectivity can be compromised. As the content of fluorinated thiophene was increased from 25% to 100% in one study, the regioregularity systematically dropped from 89% to 78%. harvard.edu

Design Principles for Tunable Fluorinated Polythiophene Architectures

Fluorination as a Tuning Strategy: Incorporating fluorine atoms into the polythiophene backbone is a key strategy for tuning the material's optoelectronic properties. researchgate.net Fluorination generally lowers the HOMO energy level and increases the polymer's ionization potential, which can be beneficial for applications like organic solar cells. acs.orgresearchgate.net This modification is achieved without significantly altering the optical band gap. acs.orgresearchgate.net The strong electron-withdrawing nature of fluorine also influences intermolecular packing in the solid state. acs.org This can lead to a more co-planar polymer backbone, which enhances intermolecular interactions and can improve charge carrier mobility. harvard.eduacs.org

Copolymerization and Regioregularity Control: A powerful design principle is the copolymerization of fluorinated and non-fluorinated thiophene monomers. This allows for systematic variation of the degree of fluorination along the polymer backbone. harvard.eduosti.gov For example, by homopolymerizing mono-fluorinated bi-, ter-, and quarterthiophene monomers via KCTP, researchers have created polymers with 50%, 33%, and 25% of the thiophene units containing fluorine atoms, respectively, while maintaining high regioregularity. osti.gov

The choice of polymerization method is crucial for controlling the architecture. KCTP is often used to ensure high regioregularity and evenly spaced fluorine atoms. osti.gov In contrast, methods like DHAP may offer simpler processing but can lead to lower regioselectivity as the proportion of fluorinated monomer increases. harvard.edu This trade-off between ease of synthesis and structural precision is a key consideration in polymer design.

Side-Chain Engineering: The properties of fluorinated polythiophenes are also heavily influenced by the alkyl side chains attached to the thiophene ring. These side chains are essential for ensuring solubility, which is often reduced by backbone fluorination. harvard.eduacs.org Researchers have used various side chains, such as octyl and ethylhexyl, to improve the solubility of otherwise intractable fluorinated polymers. harvard.edu The length and branching of the side chain directly affect the polymer's thermal properties, solubility, and its ability to form ordered stacks in the solid state. nih.gov By combining backbone fluorination with side-chain engineering, it is possible to design materials that balance desirable electronic properties with the necessary processability for device fabrication.

Relationship between Monomer Structure and Polymer Molecular Weight, Dispersity, and Solubility

The final physical properties of fluorinated polythiophenes, including their molecular weight (MW), dispersity (Đ), and solubility, are intrinsically linked to the structure of the constituent monomers.

Monomer Structure and Solubility: A significant consequence of fluorinating the polythiophene backbone is a reduction in solubility. acs.orgresearchgate.net This is attributed to stronger interchain interactions and a more planar backbone structure, which promotes aggregation. acs.org For example, a highly regioregular poly(3-hexyl-4-fluorothiophene) (F-P3HT) was found to have such poor solubility that its molecular weight could not be measured by standard techniques. acs.org To counteract this, a common strategy is to attach longer or branched alkyl side chains to the monomer. These side chains increase the entropy of the system and disrupt dense packing, thereby improving solubility in common organic solvents. harvard.edu The length of the alkyl side-chain plays a principal role in determining the solubility of poly(3-alkylthiophene)s (P3ATs). nih.gov

Monomer Structure, Molecular Weight, and Dispersity: The molecular weight and dispersity (a measure of the uniformity of polymer chain lengths) are critical parameters that influence the material's mechanical and electronic properties. numberanalytics.com Controlled polymerization techniques, particularly KCTP initiated by an external catalyst, have enabled the synthesis of P3ATs with predictable molecular weights and narrow dispersities (Đ close to 1). researchgate.net In these systems, the number-average molecular weight (Mₙ) can often be controlled by the initial ratio of monomer to initiator. nih.gov

However, the structure of the fluorinated monomer can impose limitations. The poor solubility of some fluorinated polymers can lead to premature precipitation during polymerization, limiting the achievable molecular weight. harvard.edu Despite this, high molecular weight fluorinated polymers have been successfully synthesized. Stille polycondensation is a robust method for achieving high MW polymers. wiley-vch.de Research has also shown the synthesis of regioregular poly(3-alkyl-4-fluorothiophenes) with considerable molecular weights, as detailed in the table below. It has been observed that there can be a practical limit to the molecular weight achievable through externally initiated KCTP, with a tendency for non-externally initiated chains to form at higher target molecular weights. acs.org

Computational and Theoretical Studies of 2 Bromo 3 Fluorothiophene and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting the properties and reactivity of halogenated thiophenes.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and the energy required for electronic excitation. For 2-bromo-3-fluorothiophene, DFT calculations can provide precise values for these orbitals.

Theoretical studies on related brominated thiophene (B33073) derivatives have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. For instance, in a study of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, the calculated HOMO and LUMO energies were reported to be -0.30456 eV and -0.30501 eV, respectively, using the B3LYP and HF methods. youtube.com Another investigation on a chalcone (B49325) derivative of 3-bromothiophene (B43185) reported a HOMO energy of –6.367 eV and a LUMO energy of –2.705 eV, resulting in an energy gap of 3.662 eV. aip.orgacs.org

Based on these analogous systems, the predicted frontier molecular orbital energies for 2-bromo-3-fluorothiophene are presented in the table below. These values are hypothetical and would be determined using a DFT method such as B3LYP with a 6-311++G(d,p) basis set.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: The data in this table is hypothetical and represents expected values from DFT calculations.

Computational methods can accurately predict various types of spectra, which is invaluable for the identification and characterization of novel compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of ¹H and ¹³C nuclei. mdpi.com For 2,3-dibromothiophene, experimental NMR spectra have been reported, which can serve as a benchmark for validating computational predictions of similar molecules. researchgate.net The predicted chemical shifts for 2-bromo-3-fluorothiophene would be influenced by the electronegativity of the fluorine and bromine atoms.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov The predicted IR spectrum of 2-bromo-3-fluorothiophene would show characteristic peaks for C-H, C-S, C-Br, and C-F stretching and bending vibrations. A study on (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile successfully correlated experimental FT-IR spectra with theoretical vibrational frequencies calculated using DFT. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. mdpi.com The predicted UV-Vis spectrum for 2-bromo-3-fluorothiophene would likely show a primary absorption band in the UV region, characteristic of π-π* transitions within the thiophene ring. researchgate.net

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | 6.8 - 7.5 |

| ¹³C NMR Chemical Shifts (ppm) | 100 - 140 |

| Key IR Frequencies (cm⁻¹) | C-F stretch: 1000-1100, C-Br stretch: 500-600 |

| UV-Vis λmax (nm) | 240 - 260 |

Note: The data in this table is hypothetical and represents expected values from computational spectroscopy.

While the thiophene ring itself is planar, the molecule as a whole can have different conformations if it is part of a larger, more flexible structure. For 2-bromo-3-fluorothiophene itself, being a rigid molecule, the primary focus would be on its geometry in the ground and excited electronic states. researchgate.net DFT calculations are used to find the most stable (lowest energy) geometry of the molecule. scispace.com For derivatives of 2-bromo-3-fluorothiophene with flexible side chains, computational methods can be used to explore the potential energy surface and identify stable conformers.

Quantum Chemical Computations for Detailed Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are indispensable for understanding the step-by-step mechanism of chemical reactions. These methods can map out the entire reaction pathway, including the identification of transition states, which are the high-energy intermediates that govern the reaction rate.

For reactions involving 2-bromo-3-fluorothiophene, such as nucleophilic substitution or metal-catalyzed cross-coupling, quantum chemical calculations can be used to:

Determine the activation energies for different possible reaction pathways.

Characterize the geometry and electronic structure of transition states. researchgate.net

Investigate the role of catalysts and solvents in the reaction mechanism.

A study on the spontaneous combustion of 2-bromo-3-methoxythiophene (B13090750) utilized quantum chemical calculations to explore the reaction pathways and energetics, providing a model for how such studies could be applied to 2-bromo-3-fluorothiophene. rsc.org Similarly, the mechanism of a "halogen dance" reaction on bromothiophenes has been investigated using DFT, revealing the transition states and intermediates involved. rsc.org

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Halogenated Thiophene Analogues

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. QSAR and QSPR are specific cheminformatic approaches that aim to build a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physical properties (QSPR).